

Application Notes and Protocols for SD-Z83-910 in Cell Culture

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Compound of Interest

Compound Name: SDZ283-910

Cat. No.: B1680934

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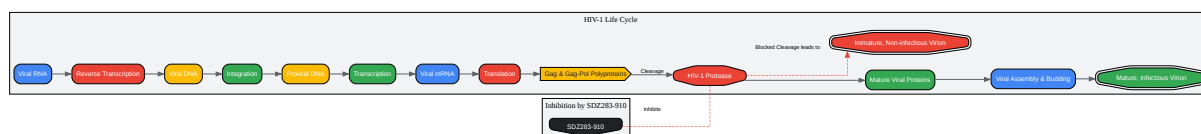
For Researchers, Scientists, and Drug Development Professionals

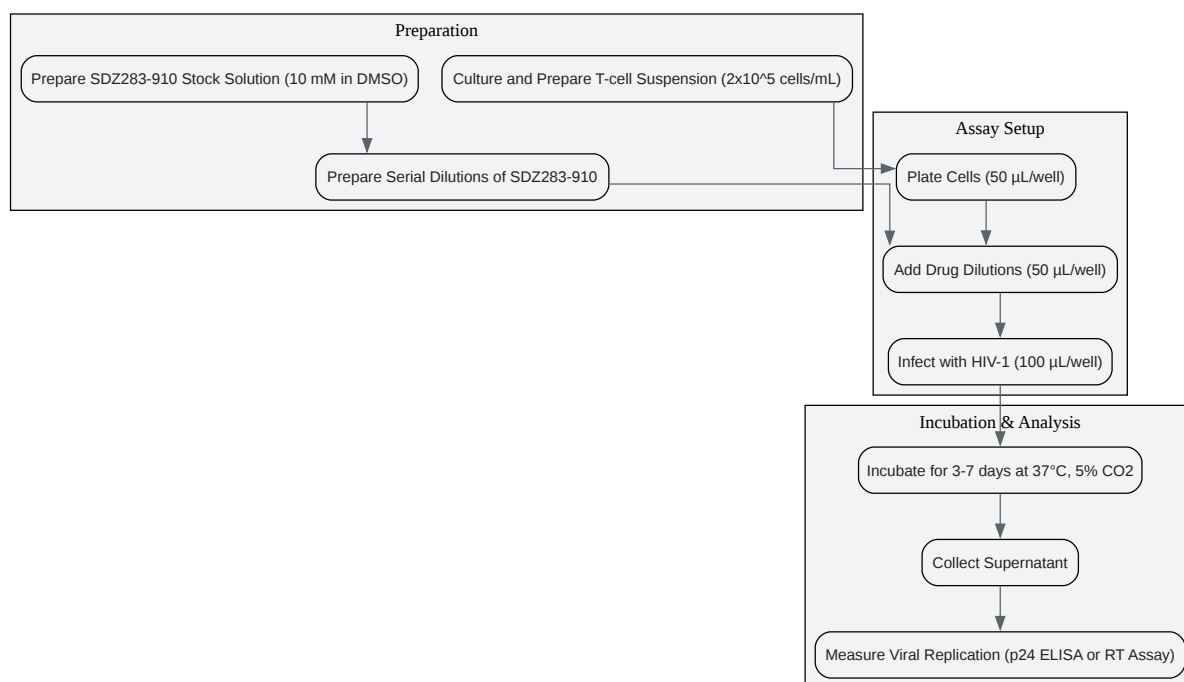
Introduction

SDZ283-910 is a potent, statine-derived inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.^[1] This enzyme is critical for the viral life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins essential for producing infectious virions. Inhibition of HIV-1 protease leads to the production of immature, non-infectious viral particles, thus halting the spread of the virus. These application notes provide detailed protocols for the use of **SDZ283-910** in cell culture to assess its antiviral efficacy.

Mechanism of Action

HIV-1 protease is an aspartyl protease that functions as a homodimer. It cleaves the Gag and Gag-Pol polyproteins at specific sites, a crucial step in the maturation of the virus. **SDZ283-910** acts as a competitive inhibitor, binding to the active site of the protease and preventing it from processing its natural substrates. This leads to the assembly of viral particles with unprocessed polyproteins, rendering them non-infectious.





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References

- 1. medchemexpress.com [medchemexpress.com]
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